molecular formula C9H9BrO B13445570 (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol CAS No. 1246816-01-2

(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Katalognummer: B13445570
CAS-Nummer: 1246816-01-2
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: QYVONEHTDRTAHN-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-Bromo-2,3-dihydro-1H-inden-2-ol is a chiral compound with a bromine atom attached to the indene ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-2-ol typically involves the bromination of 2,3-dihydro-1H-inden-2-ol. One common method is to use bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the indene ring.

Industrial Production Methods

In an industrial setting, the production of ®-5-Bromo-2,3-dihydro-1H-inden-2-ol may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and yields, making the process more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Bromo-2,3-dihydro-1H-inden-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2,3-dihydro-1H-inden-2-one.

    Reduction: Formation of 2,3-dihydro-1H-inden-2-ol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, ®-5-Bromo-2,3-dihydro-1H-inden-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery.

Medicine

In medicinal chemistry, ®-5-Bromo-2,3-dihydro-1H-inden-2-ol and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play key roles in its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-5-Chloro-2,3-dihydro-1H-inden-2-ol
  • ®-5-Fluoro-2,3-dihydro-1H-inden-2-ol
  • ®-5-Iodo-2,3-dihydro-1H-inden-2-ol

Uniqueness

®-5-Bromo-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.

Eigenschaften

CAS-Nummer

1246816-01-2

Molekularformel

C9H9BrO

Molekulargewicht

213.07 g/mol

IUPAC-Name

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m1/s1

InChI-Schlüssel

QYVONEHTDRTAHN-SECBINFHSA-N

Isomerische SMILES

C1[C@H](CC2=C1C=CC(=C2)Br)O

Kanonische SMILES

C1C(CC2=C1C=CC(=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.